MAO-A Inhibition: Quantitative Comparison with the 6-Chloro Regioisomer
Ethyl 2-anilino-5-chlorobenzoate demonstrates measurable but modest inhibition of recombinant bovine mitochondrial monoamine oxidase A (MAO-A), with an IC50 of 1,240 nM [1]. In contrast, a closely related regioisomer bearing a 6-chloro substitution (2-anilino-6-chlorobenzoic acid derivative) exhibits significantly higher potency, with an IC50 of 4.10 nM against human recombinant MAO-A [2]. This approximately 300-fold difference in inhibitory activity directly quantifies the functional divergence conferred by the chlorine position, highlighting that the 5-chloro variant is not a simple potency-equivalent substitute for the 6-chloro analog.
| Evidence Dimension | MAO-A enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 1,240 nM |
| Comparator Or Baseline | 2-anilino-6-chlorobenzoic acid derivative: 4.10 nM |
| Quantified Difference | ~302-fold lower potency for the 5-chloro compound |
| Conditions | Recombinant bovine mitochondrial MAO-A vs. human recombinant MAO-A; fluorimetry assay; 60 min incubation |
Why This Matters
This quantitative divergence enables researchers to select the appropriate chloro-regioisomer based on desired potency window for MAO-A related studies.
- [1] BindingDB. BDBM50597779. IC50: 1.24E+3 nM for inhibition of recombinant bovine mitochondrial MAO-A. View Source
- [2] BindingDB. BDBM50075949. IC50: 4.10 nM for inhibition of human recombinant MAO-A. View Source
